2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzamido group, a methylphenyl group, and a cyclohepta[b]thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the microwave-assisted synthesis of aminobenzo[b]thiophene scaffolds, which has shown great promise in fragment-based drug discovery . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.
Scientific Research Applications
2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-AMINOBENZO[B]THIOPHENE: A related compound with similar biological activities and applications.
3-AMINOBENZO[B]THIOPHENE: Another thiophene derivative with potential in drug discovery.
4,5,6,7-TETRAHYDRO-N-PHENYLBENZO[B]THIOPHENE-3-CARBOXAMIDE: A compound with antiarrhythmic, serotonin antagonist, and antianxiety activities.
Uniqueness
2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific structural features, such as the benzamido and methylphenyl groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H24N2O2S |
---|---|
Molecular Weight |
404.5g/mol |
IUPAC Name |
2-benzamido-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C24H24N2O2S/c1-16-9-8-12-18(15-16)25-23(28)21-19-13-6-3-7-14-20(19)29-24(21)26-22(27)17-10-4-2-5-11-17/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
ZHIPZJFSJRVVDW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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